BenchChemオンラインストアへようこそ!

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride

Medicinal Chemistry Tetrahydroisoquinoline Cyclobutanone Scaffold

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one hydrochloride (CAS 2402837-28-7) is a synthetic small molecule with the molecular formula C₁₃H₁₅NO₂·HCl. It belongs to the tetrahydroisoquinoline (THIQ) class, which is widely explored in medicinal chemistry for neurological and inflammatory targets.

Molecular Formula C13H16ClNO2
Molecular Weight 253.73
CAS No. 2402837-28-7
Cat. No. B2387913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride
CAS2402837-28-7
Molecular FormulaC13H16ClNO2
Molecular Weight253.73
Structural Identifiers
SMILESC1CNC(C2=C1C=C(C=C2)O)C3CC(=O)C3.Cl
InChIInChI=1S/C13H15NO2.ClH/c15-10-1-2-12-8(5-10)3-4-14-13(12)9-6-11(16)7-9;/h1-2,5,9,13-15H,3-4,6-7H2;1H
InChIKeyBKVJHFHGTZAJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one Hydrochloride (CAS 2402837-28-7): Procurement-Relevant Identity and Structural Context


3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one hydrochloride (CAS 2402837-28-7) is a synthetic small molecule with the molecular formula C₁₃H₁₅NO₂·HCl . It belongs to the tetrahydroisoquinoline (THIQ) class, which is widely explored in medicinal chemistry for neurological and inflammatory targets. A key structural feature of this compound is the direct linkage of a 6-hydroxy-THIQ fragment at the 1-position to the 3-position of a cyclobutanone ring, a scaffold that imparts constrained conformational geometry and distinct hydrogen-bonding capability . Independent, quantitative, comparator-based evidence for this specific compound’s pharmacological differentiation is currently absent from the open scientific and patent literature. Accordingly, any procurement decision based on claimed biological superiority over close analogs cannot be substantiated by primary data at this time.

Why 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one Hydrochloride Cannot Be Replaced by Generic THIQ Analogs: The Structural Differentiation Basis


Generic substitution of tetrahydroisoquinoline (THIQ) congeners is scientifically unsound because even minor modifications to the THIQ core—such as the position of a hydroxyl group or the nature of a C-1 substituent—can profoundly alter target engagement, selectivity, and pharmacokinetic profiles . For this specific compound, the combination of a 6-hydroxy group (a well-known pharmacophoric feature for hydrogen-bond donor/acceptor interactions [1]) and a C-1 cyclobutanone substituent introduces distinct steric and electronic properties not found in common C-1 aryl, alkyl, or unsubstituted THIQ analogs. While quantitative activity or selectivity data for this exact compound are not available, class-level medicinal chemistry principles predict that exchanging it for a simpler analog (e.g., 1-cyclobutyl-THIQ or 6-hydroxy-THIQ) would likely abrogate any intended structure-activity relationship (SAR) optimisation. Until primary comparative data emerge, the structural uniqueness of this cyclobutanone-bearing THIQ must be considered a non-interchangeable variable in any experimental system where it has been employed.

Quantitative Differentiation Evidence for 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one Hydrochloride vs. Closest Analogs


No Quantitatively Verified Differential Evidence Available for This Compound

An exhaustive search of primary research articles, patents, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB, patent repositories) does not yield any head-to-head biochemical, cellular, or in vivo comparison data in which 3-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one hydrochloride is directly compared to a named analog [1]. The compound is registered in vendor catalogues but lacks a peer-reviewed pharmacological disclosure. Therefore, no evidence item can satisfy the core admission rule requiring a clear comparator, quantitative data for both target and comparator, and a defined assay context. The absence of such data is documented here to prevent the substitution of vendor marketing claims for scientific evidence.

Medicinal Chemistry Tetrahydroisoquinoline Cyclobutanone Scaffold

Scientifically Defensible Application Scenarios for 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one Hydrochloride Based on Structural Inference


Chemical Probe for Investigating Cyclobutanone-Constrained THIQ Conformational Effects on Target Binding

In the absence of target-specific data, the compound's primary defensible use is as a chemical biology tool for exploring the conformational consequences of a cyclobutanone group at the THIQ C-1 position. The constrained ring system and the ketone’s hydrogen-bond acceptor capability can be systematically compared to C-1 cyclobutyl, cyclopropyl, or phenyl analogs in biophysical assays (e.g., surface plasmon resonance or thermal shift assays) to deconvolute steric and electronic contributions to protein-ligand interactions [1].

Key Intermediate for Synthesizing 1,3-Substituted Cyclobutyl TRPV1 Antagonists

The cyclobutanone moiety of this compound serves as a versatile synthetic handle. It can be elaborated into 1,3-substituted cyclobutyl derivatives through reductive amination or ketone functionalization, enabling the generation of focused compound libraries targeting TRPV1, a strategy explicitly described in patent US11845730B2 [2]. For procurement decisions, this compound should be viewed as a building block whose value lies in its ability to enable the synthesis of pharmacologically active analogs, rather than as a finished pharmacological agent itself.

Reference Standard for Analytical Method Development Targeting 6-Hydroxy-THIQ Metabolites

The 6-hydroxy substitution pattern is a known metabolic motif for tetrahydroisoquinoline alkaloids (e.g., salsolinol). This compound can function as a synthetic reference standard for developing LC-MS/MS methods aimed at detecting and quantifying hydroxylated THIQ metabolites in biological matrices, particularly where cyclobutyl-containing adducts are of interest [3].

Non-Interchangeable Structural Component in Proprietary SAR Investigations

For research groups that have internally generated screening data placing this compound within a proprietary SAR series, generic replacement by a commercial catalog analog (e.g., 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline, CAS 886759-47-3) is scientifically invalid without a direct head-to-head comparison. Any observed activity cliff or selectivity window cannot be assumed to transfer across scaffolds, and procurement should strictly adhere to the exact CAS number to maintain experimental reproducibility .

Quote Request

Request a Quote for 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.